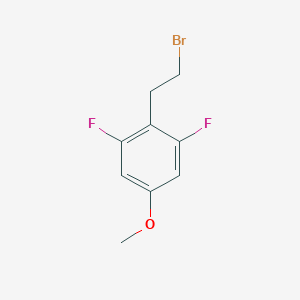
2-(2-Bromoethyl)-1,3-difluoro-5-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromoethyl)-1,3-difluoro-5-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a bromoethyl group, two fluorine atoms, and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-1,3-difluoro-5-methoxybenzene can be achieved through several synthetic routes. One common method involves the bromination of 2-ethyl-1,3-difluoro-5-methoxybenzene. This reaction typically requires the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The choice of brominating agent and reaction conditions is critical to achieving efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromoethyl)-1,3-difluoro-5-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromoethyl group can yield the corresponding ethyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products
Substitution: Products include 2-(2-Hydroxyethyl)-1,3-difluoro-5-methoxybenzene, 2-(2-Aminoethyl)-1,3-difluoro-5-methoxybenzene, and 2-(2-Mercaptoethyl)-1,3-difluoro-5-methoxybenzene.
Oxidation: Products include 2-(2-Bromoethyl)-1,3-difluoro-5-methoxybenzaldehyde and 2-(2-Bromoethyl)-1,3-difluoro-5-methoxybenzoic acid.
Reduction: The major product is 2-Ethyl-1,3-difluoro-5-methoxybenzene.
Applications De Recherche Scientifique
2-(2-Bromoethyl)-1,3-difluoro-5-methoxybenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals or agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets in a specific manner.
Industry: The compound is used in the development of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 2-(2-Bromoethyl)-1,3-difluoro-5-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects. The fluorine atoms and methoxy group can influence the compound’s reactivity and binding affinity, modulating its overall activity.
Comparaison Avec Des Composés Similaires
2-(2-Bromoethyl)-1,3-difluoro-5-methoxybenzene can be compared with other similar compounds to highlight its uniqueness:
2-(2-Bromoethyl)-1,3-difluorobenzene: Lacks the methoxy group, which can significantly alter its chemical properties and reactivity.
2-(2-Bromoethyl)-1,3-difluoro-5-chlorobenzene: The presence of a chlorine atom instead of a methoxy group can lead to different reactivity and biological activity.
2-(2-Bromoethyl)-1,3-difluoro-5-nitrobenzene:
The presence of the methoxy group in this compound makes it unique, as it can participate in specific chemical reactions and influence the compound’s overall properties.
Propriétés
Formule moléculaire |
C9H9BrF2O |
|---|---|
Poids moléculaire |
251.07 g/mol |
Nom IUPAC |
2-(2-bromoethyl)-1,3-difluoro-5-methoxybenzene |
InChI |
InChI=1S/C9H9BrF2O/c1-13-6-4-8(11)7(2-3-10)9(12)5-6/h4-5H,2-3H2,1H3 |
Clé InChI |
RDVSGZMMTMRQIL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)F)CCBr)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


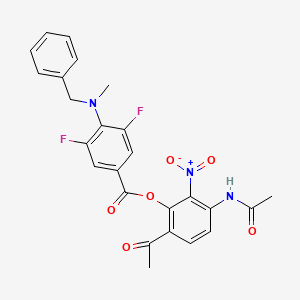
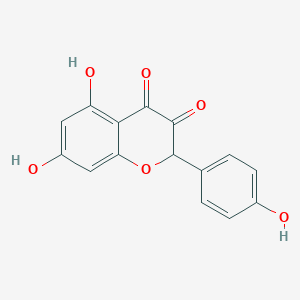
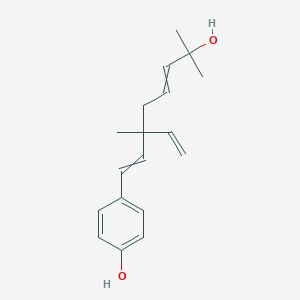

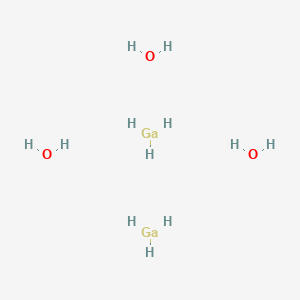
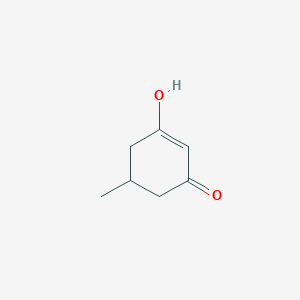
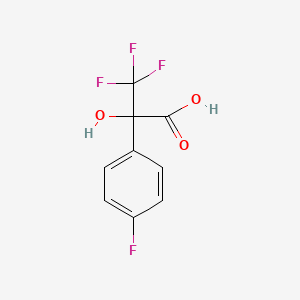

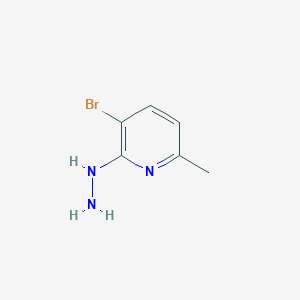
![[(1E)-2-iodoethenyl]trimethylsilane](/img/structure/B15147155.png)
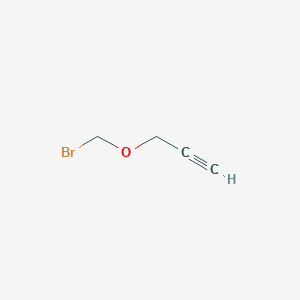
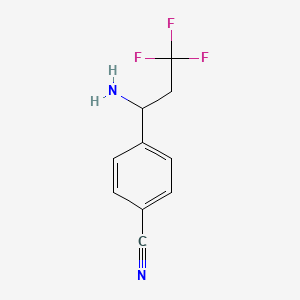
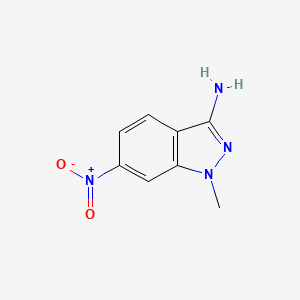
![methyl 1,3,4-trihydroxy-5-{[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy}cyclohexane-1-carboxylate](/img/structure/B15147166.png)
